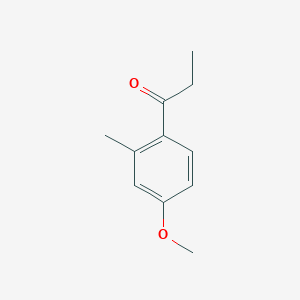

4'-Methoxy-2'-methylpropiophenone

描述

Contextualization of Methoxy- and Methyl-Substituted Aromatic Ketones in Organic Synthesis

Methoxy- and methyl-substituted aromatic ketones are of particular interest in the field of organic synthesis due to the electronic and steric influences these substituents impart on the molecule. The methoxy (B1213986) group, an electron-donating group, can activate the aromatic ring, influencing the regioselectivity of further electrophilic substitution reactions. Conversely, the methyl group, while also electron-donating, exerts a less pronounced electronic effect but can introduce steric hindrance that directs the course of chemical transformations.

The presence of these substituents can significantly modulate the biological activity of the resulting compounds. For instance, substituted propiophenones have been investigated for their potential as antidiabetic agents. nih.gov The strategic placement of methoxy and methyl groups on the aromatic ring allows for the fine-tuning of a molecule's properties, making them crucial in the design of new pharmaceutical agents and other functional materials. nih.govresearchgate.net

Rationale for the Academic Investigation of 4'-Methoxy-2'-methylpropiophenone

The specific compound, this compound, presents a unique combination of substituents that warrants dedicated academic investigation. The para-methoxy group is expected to strongly influence the electronic properties of the aromatic ring, while the ortho-methyl group introduces steric constraints that can lead to interesting and potentially useful reactivity patterns.

The study of this particular isomer contributes to a deeper understanding of structure-activity relationships within the broader class of substituted propiophenones. Research into its synthesis and reactivity provides valuable data for computational and mechanistic studies, helping to refine predictive models for organic reactions. chemicalbook.com Furthermore, as an intermediate, this compound holds potential for the synthesis of novel compounds with specific biological or material properties.

Historical Development of Ketone Synthesis Methodologies Relevant to this compound

The synthesis of aromatic ketones, including this compound, has been historically dominated by the Friedel-Crafts acylation reaction. organicmystery.comyoutube.commasterorganicchemistry.com Developed by Charles Friedel and James Crafts in 1877, this method involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). unacademy.com This electrophilic aromatic substitution reaction has been a cornerstone of organic synthesis for over a century. organicmystery.comunacademy.com

Over the years, significant advancements have been made to improve the efficiency and environmental footprint of this reaction. These include the development of more active and selective catalysts, such as solid acid catalysts, which can be more easily separated from the reaction mixture and potentially reused. scribd.com For instance, the use of a novel mesoporous solid superacid catalyst, UDCaT-5, has been shown to be highly effective in the Friedel-Crafts acylation of toluene (B28343) with propionic anhydride to produce 4'-methylpropiophenone (B145568). scribd.com

Alternative methods for ketone synthesis have also been explored. One such method is the ketonization of carboxylic acids over metal oxide catalysts at high temperatures. wikipedia.org While effective for some substrates, the harsh reaction conditions can limit its applicability for more sensitive molecules. The ongoing development of new synthetic methodologies continues to provide milder and more efficient routes to aromatic ketones like this compound.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Appearance | Not explicitly stated in provided context |

| Solubility | Not explicitly stated in provided context |

| Boiling Point | Not explicitly stated in provided context |

| Melting Point | Not explicitly stated in provided context |

Structure

3D Structure

属性

IUPAC Name |

1-(4-methoxy-2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-11(12)10-6-5-9(13-3)7-8(10)2/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYQXLFNCLUVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50521917 | |

| Record name | 1-(4-Methoxy-2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50521917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53773-76-5 | |

| Record name | 1-(4-Methoxy-2-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53773-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxy-2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50521917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxy 2 Methylpropiophenone

Assessment of Alternative Carbon-Carbon Bond Formation Strategies

Beyond Friedel-Crafts reactions, other carbon-carbon bond formation strategies have been explored for the synthesis of propiophenone (B1677668) scaffolds. One such alternative is the vapor-phase cross-decarboxylation process. google.comgoogle.com This method involves the reaction of a carboxylic acid with another carboxylic acid at high temperatures over a catalyst. For propiophenone synthesis, benzoic acid can be reacted with propionic acid over a catalyst like calcium acetate (B1210297) and alumina (B75360) at 450–550 °C. wikipedia.orggoogle.comgoogle.com While this method avoids the corrosive and waste disposal issues associated with Friedel-Crafts reactions, it can lead to the formation of by-products such as isobutyrophenone, which is difficult to separate from propiophenone due to their close boiling points. google.comgoogle.com

Another approach involves the Grignard reaction. This method can be used to extend a carbon chain by reacting a Grignard reagent with a suitable electrophile, such as carbon dioxide, followed by acidification. assets-servd.host While not a direct route to propiophenones from simple aromatics, it represents a versatile tool for constructing the necessary carbon framework.

Chemical Reactivity and Reaction Mechanisms of 4 Methoxy 2 Methylpropiophenone

Mechanistic Investigations of Electrophilic Aromatic Substitution on the Substituted Phenyl Ring

The phenyl ring of 4'-Methoxy-2'-methylpropiophenone is activated towards electrophilic aromatic substitution (EAS) by the presence of the methoxy (B1213986) (-OCH3) and methyl (-CH3) groups. Both of these substituents are activating groups, meaning they increase the rate of reaction compared to unsubstituted benzene (B151609). scranton.edu They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves.

The methoxy group is a strongly activating group due to its ability to donate electron density to the aromatic ring through resonance. The lone pairs on the oxygen atom can be delocalized into the ring, stabilizing the carbocation intermediate (the sigma complex) formed during the reaction. fiveable.me The methyl group is a weakly activating group that donates electron density through an inductive effect.

In this compound, the methoxy group is at the 4'-position and the methyl group is at the 2'-position. The directing effects of these two groups reinforce each other, strongly activating the 3' and 5' positions for electrophilic attack. The propiophenone (B1677668) group (-COCH2CH3) is a deactivating group and a meta-director. However, the combined activating effects of the methoxy and methyl groups are generally stronger, meaning that electrophilic substitution will preferentially occur at the positions activated by them.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific regioselectivity of these reactions on this compound would depend on the reaction conditions and the nature of the electrophile.

| Substituent | Position | Effect on Reactivity | Directing Effect |

| Methoxy (-OCH3) | 4' | Activating | ortho, para |

| Methyl (-CH3) | 2' | Activating | ortho, para |

| Propiophenone (-COCH2CH3) | 1' | Deactivating | meta |

Analysis of Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group (C=O) in this compound is a key site of reactivity. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. medlifemastery.com Nucleophilic addition is a fundamental reaction of ketones, leading to the formation of a tetrahedral intermediate. sketchy.com

The rate of nucleophilic addition can be influenced by electronic and steric factors. masterorganicchemistry.com The presence of electron-donating groups on the aromatic ring, such as the methoxy and methyl groups in this compound, can slightly decrease the electrophilicity of the carbonyl carbon by donating electron density. However, the carbonyl group's inherent reactivity ensures that it still readily undergoes nucleophilic addition. cymitquimica.com

A variety of nucleophiles can add to the carbonyl group, including:

Hydride reagents (e.g., NaBH4, LiAlH4): These reagents reduce the ketone to a secondary alcohol.

Organometallic reagents (e.g., Grignard reagents, organolithium reagents): These reagents form a new carbon-carbon bond, leading to the formation of a tertiary alcohol. youtube.com

Cyanide (e.g., HCN, NaCN): This reaction forms a cyanohydrin. medlifemastery.com

Amines: Primary amines react to form imines, while secondary amines form enamines. sketchy.com

Alcohols: In the presence of an acid catalyst, alcohols add to the carbonyl group to form hemiacetals and then acetals. sketchy.com

A notable application of this reactivity is the Meerwein-Pondorf-Verley (MPV) reduction, where 4'-methoxypropiophenone (B29531) (a related compound) is reduced to the corresponding alcohol using an aluminum or hafnium catalyst and a secondary alcohol as the hydrogen source. mdpi.com

Stereochemical Aspects and Chiral Induction in Reactions Involving this compound

Reactions involving this compound can have significant stereochemical implications. The carbonyl carbon is prochiral, meaning that nucleophilic addition can create a new chiral center. libretexts.org If the attacking nucleophile is not chiral and no other chiral influence is present, the reaction will produce a racemic mixture of the two possible enantiomers, as attack from either face of the planar carbonyl group is equally likely. lumenlearning.com

However, it is possible to achieve stereocontrol and induce the formation of one enantiomer in excess through several strategies:

Use of a chiral reagent: A chiral reducing agent, for example, can selectively deliver a hydride to one face of the carbonyl group, leading to an enantiomerically enriched alcohol.

Use of a chiral catalyst: A chiral catalyst can create a chiral environment around the ketone, influencing the direction of nucleophilic attack. This is a common strategy in asymmetric synthesis.

Substrate-controlled diastereoselectivity: If the molecule already contains a chiral center, it can influence the stereochemical outcome of a reaction at a different site, leading to the preferential formation of one diastereomer.

The development of stereoselective reactions is a major focus of modern organic synthesis, particularly in the pharmaceutical industry where the different enantiomers of a drug can have vastly different biological activities. bloomtechz.comscience.gov

Redox Chemistry of the Ketone Moiety and Potential Reductive/Oxidative Transformations

The ketone moiety of this compound can undergo both reduction and oxidation reactions.

Reduction:

As mentioned previously, the carbonyl group can be reduced to a secondary alcohol using various reducing agents.

| Reagent | Product |

| Sodium borohydride (B1222165) (NaBH4) | 1-(4-methoxy-2-methylphenyl)propan-1-ol |

| Lithium aluminum hydride (LiAlH4) | 1-(4-methoxy-2-methylphenyl)propan-1-ol |

| Catalytic Hydrogenation (e.g., H2/Pd, Pt, Ni) | 1-(4-methoxy-2-methylphenyl)propan-1-ol |

Complete reduction of the carbonyl group to a methylene (B1212753) group (-CH2-) can be achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

Oxidation:

Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, the carbon-carbon bond adjacent to the carbonyl group can be cleaved. The Baeyer-Villiger oxidation, using a peroxyacid, can convert the ketone into an ester.

Thermal and Photochemical Transformations of this compound

Thermal Transformations:

This compound is a relatively stable compound at moderate temperatures. At higher temperatures, decomposition or rearrangement reactions may occur, though specific high-temperature transformations are not extensively documented in readily available literature. One study on the related 4'-methoxypropiophenone showed its conversion to trans-anethole at 220°C in the presence of a catalyst. mdpi.com

Photochemical Transformations:

Aromatic ketones like this compound are known to undergo photochemical reactions upon irradiation with UV light. bloomtechz.com Propiophenone and its derivatives can undergo Norrish Type I and Type II reactions.

Norrish Type I Cleavage: This involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent ethyl group, forming two radical intermediates. These radicals can then undergo various subsequent reactions.

Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a hydrogen atom from the γ-carbon of the ethyl group by the excited carbonyl oxygen. This is followed by cleavage of the α,β-carbon-carbon bond to yield an enol and an alkene, or by cyclization to form a cyclobutanol (B46151) derivative.

The specific photochemical behavior of this compound would depend on the reaction conditions, including the wavelength of light used and the solvent.

Synthesis of Analogues with Varied Substituent Patterns and Their Reactivity Profiles

Modifications at the Aromatic Ring and Electronic Effects

The methoxy-substituted phenyl ring is a key site for derivatization, where the introduction of various functional groups can significantly alter the electronic properties of the entire molecule. The position and nature of these substituents—whether electron-donating or electron-withdrawing—can have a profound impact on the reactivity of the carbonyl group and the adjacent methyl-substituted carbon.

Standard electrophilic aromatic substitution reactions can be employed to introduce a range of substituents onto the aromatic ring, although the directing effects of the existing methoxy and propionyl groups must be considered. For instance, nitration, halogenation, or Friedel-Crafts acylation would likely lead to substitution at the positions ortho and para to the activating methoxy group.

The electronic influence of these substituents can be quantified and predicted using Hammett plots, which correlate reaction rates or equilibrium constants with the electronic properties of the substituents. rsc.org For example, the introduction of an electron-withdrawing group, such as a nitro group, would be expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, an electron-donating group would decrease its electrophilicity. These electronic perturbations can also influence the acidity of the α-protons on the ethyl group, affecting the molecule's propensity to undergo enolization and subsequent reactions.

Table 1: Predicted Influence of Aromatic Substituents on the Reactivity of this compound Derivatives

| Substituent (Position) | Electronic Effect | Predicted Impact on Carbonyl Electrophilicity | Predicted Impact on α-Proton Acidity |

| -NO₂ (ortho/para) | Electron-withdrawing | Increase | Increase |

| -CN (ortho/para) | Electron-withdrawing | Increase | Increase |

| -Cl (ortho/para) | Weakly electron-withdrawing | Slight Increase | Slight Increase |

| -CH₃ (ortho/para) | Electron-donating | Decrease | Decrease |

| -OH (ortho/para) | Strongly electron-donating | Decrease | Decrease |

This table is predictive and based on general principles of physical organic chemistry. Actual reactivity would need to be determined experimentally.

Alterations at the Alkyl Chain and Steric Considerations

Modifications to the 2-methylpropionyl side chain primarily influence the steric environment around the carbonyl group. Reactions at the α-carbon, such as further alkylation or functionalization, can introduce significant steric bulk, which can hinder the approach of nucleophiles to the carbonyl center.

One common synthetic route to modify the alkyl chain involves the halogenation of the α-position, followed by nucleophilic substitution. For instance, 2-methylpropiophenone can be halogenated to form 2-chloro-2-methylpropiophenone, which can then undergo substitution with various nucleophiles. A similar strategy could be applied to this compound.

The steric hindrance introduced by these modifications can have a dramatic effect on reaction rates and even reaction pathways. For example, in acetal (B89532) formation, the reactivity of ketones is highly sensitive to the steric bulk around the carbonyl group. acs.org Increasing the size of the substituent at the 2-position would be expected to decrease the rate of reactions involving nucleophilic attack at the carbonyl carbon.

Table 2: Potential Synthetic Modifications of the Alkyl Chain of this compound and Their Steric Implications

| Modification | Potential Reagents | Expected Steric Impact |

| α-Hydroxylation | m-CPBA (oxidation of enolate) | Moderate |

| α-Alkylation | LDA, Alkyl halide | Variable (depends on alkyl group) |

| α-Amination | Electrophilic amination reagent | Moderate |

| Reduction of carbonyl | NaBH₄, LiAlH₄ | N/A (removes carbonyl) |

Design and Synthesis of Chiral Derivatives and Enantioselective Approaches

The presence of a stereocenter at the 2-position of the propiophenone moiety makes this compound a chiral molecule. The synthesis of enantiomerically pure or enriched derivatives is a significant area of research, as the biological activity and material properties of chiral molecules are often highly dependent on their stereochemistry.

The enantioselective synthesis of propiophenone derivatives can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures. Asymmetric hydrogenation or reduction of a suitable precursor, such as a corresponding chalcone, using a chiral catalyst system (e.g., those based on ruthenium or rhodium with chiral ligands) is a powerful strategy to establish the stereocenter.

Another approach involves the use of chiral catalysts in reactions that create the stereocenter. For example, enantioselective alkylation of the enolate of 4'-methoxypropiophenone using a chiral phase-transfer catalyst or a chiral ligand-metal complex could yield enantiomerically enriched this compound. Modern techniques such as Ni-catalyzed enantioselective intramolecular Mizoroki-Heck reactions have been developed for the synthesis of complex molecules with quaternary stereocenters and could potentially be adapted for the synthesis of chiral propiophenone derivatives. brynmawr.edu

Structure-Reactivity Relationships in this compound Derivatives

The systematic study of how changes in the molecular structure of this compound derivatives affect their reactivity is crucial for designing molecules with specific properties. Structure-reactivity relationships (SRRs) are often investigated by correlating reaction rates or equilibrium constants with structural parameters such as Hammett constants (for electronic effects) and Taft parameters (for steric effects).

For derivatives with modifications on the aromatic ring, the reactivity of the carbonyl group is expected to show a strong correlation with the electronic nature of the substituents. As discussed, electron-withdrawing groups in the para position are expected to enhance the reactivity of the carbonyl group towards nucleophiles. dalalinstitute.com

For derivatives with modifications on the alkyl chain, steric effects are likely to dominate the structure-reactivity landscape. The size and conformation of the substituent at the 2-position will directly impact the accessibility of the carbonyl carbon and the adjacent α-protons.

Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry offers powerful tools for the design and prediction of novel this compound derivatives with desired properties. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of different derivatives and predict their reactivity. For example, calculations can provide insights into the HOMO and LUMO energy levels, which are related to the molecule's ability to act as a nucleophile or electrophile.

Molecular docking studies can be employed to predict the binding affinity of derivatives to biological targets, such as enzymes or receptors. This is particularly relevant in drug discovery, where computational screening of virtual libraries of derivatives can help prioritize candidates for synthesis and experimental testing. For instance, a study on a vanillin (B372448) derivative, which also contains a methoxyphenyl group, successfully used molecular docking to predict its anti-inflammatory activity. fip.org

By combining computational design with synthetic chemistry, it is possible to rationally design and create novel this compound derivatives with tailored properties for a wide range of applications.

Optimization and Scalability Considerations for 4 Methoxy 2 Methylpropiophenone Synthesis

Process Chemistry Development for Industrial Relevance

The principal synthetic route for 4'-Methoxy-2'-methylpropiophenone on an industrial scale is the Friedel-Crafts acylation. chemicalbook.comyoutube.comlibretexts.org This electrophilic aromatic substitution reaction is a robust and efficient method for forming carbon-carbon bonds to an aromatic ring. masterorganicchemistry.com The development of process chemistry for this compound focuses on cost-effectiveness, scalability, environmental impact, and safety.

The standard reaction involves the acylation of 3-methoxytoluene with an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst. masterorganicchemistry.comwisc.edu

Starting Materials:

Aromatic Substrate: 3-Methoxytoluene is the key aromatic starting material. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are both ortho-, para-directing groups, which influences the position of the incoming acyl group.

Acylating Agent: Propionyl chloride is a common choice due to its reactivity. youtube.com Propionic anhydride is an alternative that can be used, sometimes in conjunction with solid acid catalysts, offering a more atom-economical pathway. scribd.com

Catalyst: Traditional Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are highly effective and widely used. chemicalbook.comwisc.edu They function by coordinating with the acylating agent to form a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 3-methoxytoluene. youtube.commasterorganicchemistry.com

Industrial Process Considerations: For industrial relevance, process development has moved towards addressing the drawbacks of traditional Friedel-Crafts chemistry. Homogeneous catalysts like AlCl₃ are corrosive, require more than stoichiometric amounts due to complexation with the ketone product, and generate significant acidic waste streams during aqueous workup. scribd.comyoutube.com

To mitigate these issues, research has focused on heterogeneous solid acid catalysts. scribd.com These catalysts, such as modified zeolites or sulfated zirconia, offer several advantages for industrial processes:

Reduced Corrosion: They are less corrosive to reactors and equipment. scribd.com

Simplified Workup: They often lead to cleaner reactions and eliminate the need for a difficult aqueous workup to remove the catalyst. scribd.com

Enhanced Selectivity: The defined pore structure of some solid catalysts can influence the regioselectivity of the acylation, potentially favoring the formation of the desired this compound isomer over others.

A study on the related synthesis of 4'-methylpropiophenone highlighted the effectiveness of a novel mesoporous solid superacid catalyst, UDCaT-5, which demonstrated high activity, selectivity, and reusability in the acylation of toluene with propionic anhydride. scribd.com Such systems are highly attractive for developing a greener and more economical industrial process for this compound.

| Catalyst Type | Example | Advantages for Industrial Process | Disadvantages for Industrial Process |

|---|---|---|---|

| Homogeneous Lewis Acid | Aluminum Chloride (AlCl₃) | High reactivity, well-established methodology. chemicalbook.comyoutube.com | Corrosive, requires >1 equivalent, difficult to remove, generates significant waste. scribd.com |

| Heterogeneous Solid Acid | UDCaT-5 (Sulfated Zirconia-based) | Non-corrosive, reusable, simplified workup, eco-friendly ("green"). scribd.com | May require higher temperatures, potential for slower reaction rates compared to AlCl₃. scribd.com |

Strategies for Yield Enhancement and Purity Control

Optimizing the synthesis of this compound requires careful control over reaction parameters and purification procedures to maximize yield and ensure high purity by minimizing the formation of isomeric byproducts.

Yield Enhancement Strategies: The yield of the Friedel-Crafts acylation is sensitive to several factors that can be manipulated for process optimization:

Stoichiometry: The molar ratio of the reactants (3-methoxytoluene and propionyl chloride) and the catalyst is critical. Using an excess of the aromatic substrate can sometimes drive the reaction to completion, but this must be balanced against the cost and difficulty of separating the unreacted starting material.

Temperature Control: Friedel-Crafts acylations are often exothermic. youtube.com The reaction is typically initiated at a low temperature (e.g., 0-5 °C) to control the initial rate and prevent side reactions, then allowed to warm to room temperature or gently heated to ensure completion. youtube.com A study on a similar acylation showed that the rate of reaction increased with temperature, but this must be carefully balanced to avoid byproduct formation. scribd.com

Catalyst Loading: The amount of catalyst used directly impacts the reaction rate. For solid acid catalysts, increasing the catalyst loading has been shown to increase the rate of reaction and conversion. scribd.com However, an optimal loading must be determined to balance reaction time with cost.

Solvent Choice: The choice of solvent can influence the reaction. Dichloromethane is a common solvent for laboratory-scale reactions with AlCl₃. wisc.edu For industrial processes, higher-boiling point solvents or even solvent-free conditions (using an excess of the aromatic substrate as the solvent) may be preferred to improve safety and reduce solvent waste. scribd.com

Purity Control and Purification: High purity is essential, and this is primarily achieved by controlling the regioselectivity of the reaction and implementing an effective purification protocol.

Regioselectivity: The directing effects of the existing methoxy and methyl groups on the 3-methoxytoluene ring primarily guide the incoming propionyl group to the 4- and 6-positions. The formation of the main isomer, this compound, is favored, but the 2'-methoxy-4'-methylpropiophenone and other isomers can form as byproducts. The choice of catalyst and reaction conditions can influence this isomeric ratio.

Workup Procedure: A typical workup for a reaction using a Lewis acid like AlCl₃ involves carefully quenching the reaction mixture by pouring it into ice and often an acid like HCl. youtube.com This decomposes the catalyst-ketone complex, freeing the product. youtube.com The organic product is then extracted into a suitable solvent.

Purification: The crude product is typically washed with a basic solution (e.g., aqueous NaOH) to remove acidic impurities, followed by washing with water and brine. wisc.edu The final purification is usually achieved by vacuum distillation or recrystallization, which separates the desired product from unreacted starting materials, byproducts, and high-boiling point impurities.

| Parameter | Objective | Typical Conditions & Considerations |

|---|---|---|

| Temperature | Control reaction rate and minimize side reactions. | Initial cooling (0-5 °C) followed by gradual warming to room temperature or gentle heating. youtube.com |

| Reactant Ratio | Maximize conversion of the limiting reagent. | Often a slight excess of one reactant is used; requires optimization for economic and separation efficiency. scribd.com |

| Catalyst Choice & Loading | Achieve high yield and selectivity efficiently. | AlCl₃ is potent but creates waste. scribd.com Solid acids allow for easier separation and recycling. scribd.com Loading is optimized to balance speed and cost. |

| Purification Method | Isolate the product with high purity. | Aqueous workup followed by extraction, washing (acidic/basic), and final purification by vacuum distillation or recrystallization. wisc.eduyoutube.com |

Advanced Spectroscopic and Spectrometric Characterization of 4 Methoxy 2 Methylpropiophenone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 4'-Methoxy-2'-methylpropiophenone in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its different proton environments. By analyzing the spectrum of the closely related compound 4'-Methoxypropiophenone (B29531), we can predict the chemical shifts for the target molecule. chemicalbook.com In 4'-Methoxypropiophenone, the aromatic protons on the methoxy-substituted ring typically appear as two doublets in the range of δ 6.9-8.0 ppm. The methoxy (B1213986) group itself presents as a sharp singlet around δ 3.8 ppm. The ethyl ketone group gives rise to a quartet at approximately δ 2.9 ppm (for the -CH₂- group) and a triplet around δ 1.2 ppm (for the -CH₃ group).

For this compound, the introduction of the methyl group at the 2'-position would introduce a new singlet for the aryl-methyl protons (expected around δ 2.3-2.5 ppm) and alter the splitting pattern of the aromatic protons due to the change in symmetry.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 4'-Methoxypropiophenone, the carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield. The aromatic carbons show signals in the typical aromatic region (δ 110-165 ppm), with the methoxy-bearing carbon and the carbon attached to the ketone group having distinct shifts. The carbons of the ethyl group and the methoxy group appear in the upfield region. The addition of a 2'-methyl group would introduce an additional signal for this methyl carbon and cause slight shifts in the signals of the adjacent aromatic carbons.

Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethyl -CH₃ | 1.1 - 1.3 | Triplet |

| Aryl -CH₃ | 2.3 - 2.5 | Singlet |

| Ethyl -CH₂- | 2.8 - 3.1 | Quartet |

| Methoxy -OCH₃ | 3.8 - 3.9 | Singlet |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and confirming the elemental composition of this compound. Furthermore, analysis of its fragmentation patterns under techniques like Electron Ionization (EI-MS) provides conclusive evidence for its structure.

The molecular formula for this compound is C₁₁H₁₄O₂, giving it a molecular weight of 178.23 g/mol . In an EI-MS spectrum, the molecular ion peak (M⁺) would be observed at m/z 178.

The fragmentation of this compound is expected to follow characteristic pathways for aromatic ketones. libretexts.org The most common fragmentation is alpha-cleavage on either side of the carbonyl group.

Loss of the ethyl group (•C₂H₅): Cleavage between the carbonyl carbon and the ethyl group would result in a prominent acylium ion at m/z 149. This is often a very stable and abundant fragment.

Loss of the substituted phenyl group: Cleavage of the bond between the carbonyl carbon and the aromatic ring is also possible.

McLafferty Rearrangement: While less common for aromatic ketones without longer alkyl chains, this rearrangement cannot be entirely ruled out.

Further Fragmentation: The primary acylium ion (m/z 149) can undergo further fragmentation, such as the loss of carbon monoxide (CO) to yield a fragment at m/z 121, or the loss of a methyl radical (•CH₃) from the aromatic ring or methoxy group.

Analysis of a related derivative, 2-hydroxy-4-methoxypropiophenone, shows characteristic fragment ions that support these predicted pathways. researchgate.net

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Identity |

|---|---|

| 178 | [M]⁺ (Molecular Ion) |

| 149 | [M - C₂H₅]⁺ |

| 135 | [M - CO - CH₃]⁺ or [M - C₃H₇]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the ketone, typically found in the region of 1670-1690 cm⁻¹. Other key absorbances include:

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: Medium to strong bands between 2850-3000 cm⁻¹ for the methyl and ethyl groups.

Aromatic C=C Stretch: Several bands of varying intensity in the 1450-1600 cm⁻¹ region.

C-O-C Stretch (Ether): A strong, characteristic band for the aryl-alkyl ether linkage, usually appearing between 1200-1275 cm⁻¹ (asymmetric stretch) and 1000-1075 cm⁻¹ (symmetric stretch). chemicalbook.com

Raman Spectroscopy: While the C=O stretch is often weaker in Raman than in IR, Raman spectroscopy is particularly effective for identifying the symmetric vibrations of the aromatic ring and the C=C bonds, which appear as strong bands in the 1580-1610 cm⁻¹ region. researchgate.net The ring breathing vibration of the substituted benzene (B151609) ring would also be a characteristic feature. researchgate.net

Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | >3000 | IR/Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR/Raman |

| Ketone C=O Stretch | 1670 - 1690 | IR (Strong) |

| Aromatic C=C Stretch | 1450 - 1610 | IR/Raman |

| Asymmetric C-O-C Stretch | 1200 - 1275 | IR (Strong) |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a compound in its solid crystalline state. Although a published crystal structure for this compound was not found in the reviewed literature, the technique would provide invaluable data if suitable crystals could be grown.

The analysis would yield precise measurements of:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the crystal lattice.

Bond Lengths and Angles: Exact distances between bonded atoms and the angles between them, confirming the molecular geometry.

Torsional Angles: These define the conformation of the molecule, such as the dihedral angle between the plane of the aromatic ring and the plane of the ketone group. This is crucial for understanding steric interactions between the 2'-methyl group and the propiophenone (B1677668) side chain.

Intermolecular Interactions: The data would reveal how molecules pack in the crystal lattice, identifying non-covalent interactions like hydrogen bonds (if applicable), C-H···π interactions, or π–π stacking, which govern the material's bulk properties.

Structural studies on similar molecules, such as derivatives of methoxyphenol, demonstrate the power of this technique to elucidate planarity and intramolecular hydrogen bonding networks. researchgate.net

Advanced Spectroscopic Techniques for Elucidating Dynamic Processes and Electronic Structure

Beyond the fundamental techniques, a deeper understanding of this compound can be achieved through more advanced spectroscopic methods.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to make unambiguous assignments of all ¹H and ¹³C signals, especially for the complex aromatic region. HMBC, for instance, would show correlations between the carbonyl carbon and the protons on the adjacent aromatic ring and ethyl group, confirming the connectivity of the molecule.

Dynamic NMR (DNMR): This technique could be used to study the rotational barrier around the aryl-carbonyl single bond. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for otherwise equivalent atoms, allowing for the calculation of the energetic barrier to rotation.

Computational Spectroscopy: Density Functional Theory (DFT) calculations are increasingly used to predict and corroborate experimental spectroscopic data. researchgate.net By modeling the structure of this compound, one can calculate theoretical NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis) that can be compared with experimental results for validation. nih.gov

Circular Dichroism (CD) Spectroscopy: If a chiral derivative of this compound were synthesized or if the molecule adopted a stable chiral conformation, CD spectroscopy could be used to study its chiroptical properties.

These advanced methods, combined with the foundational techniques, provide a complete and detailed picture of the structural and electronic properties of this compound.

Theoretical and Computational Studies on 4 Methoxy 2 Methylpropiophenone

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4'-Methoxy-2'-methylpropiophenone, methods like Density Functional Theory (DFT) would be the primary tool. DFT calculations, often using functionals such as B3LYP or B3PW91, provide a balance between computational cost and accuracy for molecules of this size. epstem.net

A primary goal would be to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. From this optimized structure, a wealth of electronic and energetic data can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, these calculations can yield a detailed map of the electron distribution, often visualized as a Molecular Electrostatic Potential (MEP) surface. The MEP map highlights regions of positive and negative electrostatic potential, which are crucial for predicting how the molecule will interact with other chemical species. Other calculated properties would include dipole moments, Mulliken atomic charges, and the total energy of the molecule. epstem.net

Table 1: Representative Data from Quantum Chemical Calculations on a Related Aromatic Ketone

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

| Total Energy | -550 Hartree |

| Note: This table presents hypothetical yet typical values for a molecule similar in structure to this compound, as direct data is unavailable. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations are employed. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. These simulations can be particularly useful in understanding how the molecule behaves in different environments, such as in a solvent or interacting with a biological target.

For a molecule like this compound, with its rotatable bonds in the propiophenone (B1677668) side chain and the methoxy (B1213986) group, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. This is crucial for understanding which shapes the molecule is likely to adopt and how this might influence its reactivity and physical properties.

Moreover, MD simulations can be used to study how molecules of this compound interact with each other in a condensed phase or how they might bind to a larger molecule, such as a protein. By simulating the system over a sufficient timescale, one can observe preferred binding modes and calculate the free energy of binding.

Prediction of Reactivity, Reaction Pathways, and Transition States

Computational chemistry provides powerful tools for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. For this compound, the reactive sites can be identified using the results of quantum chemical calculations. For instance, the regions of highest and lowest electron density on the MEP surface would indicate likely sites for electrophilic and nucleophilic attack, respectively.

Furthermore, computational methods can be used to model entire reaction pathways. This involves identifying the structures of the transition states, which are the high-energy intermediates that connect reactants to products. By calculating the activation energy associated with each transition state, chemists can predict the feasibility and rate of a given reaction. This information is invaluable for designing new synthetic routes or understanding metabolic pathways.

Spectroscopic Property Prediction and Experimental Validation

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data for validation. For this compound, the vibrational frequencies corresponding to its infrared (IR) and Raman spectra can be calculated using DFT. The calculated spectrum can aid in the assignment of experimental spectral bands to specific molecular vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These theoretical predictions are highly valuable for confirming the structure of a newly synthesized compound or for interpreting complex experimental NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR parameters. epstem.net

Ultraviolet-Visible (UV-Vis) spectra, which provide information about electronic transitions within the molecule, can also be simulated using time-dependent DFT (TD-DFT). The calculated absorption wavelengths and oscillator strengths can be compared with experimental UV-Vis spectra to understand the electronic structure of the molecule.

Potential Applications and Industrial Relevance of 4 Methoxy 2 Methylpropiophenone

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

There is no specific information available in the reviewed scientific literature detailing the use of 4'-Methoxy-2'-methylpropiophenone as a key intermediate in the synthesis of more complex molecules. While its chemical structure—an aromatic ketone—suggests potential utility in reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions, no documented examples or research findings for this specific compound could be located.

Exploration in Materials Science for Polymer Precursors or Functional Components

No studies or patents were found that explore the use of this compound as a precursor for polymers or as a functional component in materials science. Research on related compounds, like 4'-Methylpropiophenone (B145568), shows they can be used as photoinitiators in polymerization, but this application has not been documented for this compound. chemicalbook.com

Potential in Catalyst Design or Ligand Development

The potential for this compound in the design of catalysts or as a scaffold for ligand synthesis remains unexplored in the available literature. The presence of the ketone and methoxy (B1213986) functional groups could theoretically allow for coordination with metal centers, a key feature of many ligands, but no research has been published to validate this potential.

Development of Analytical Methodologies for Detection and Quantification

No specific analytical methods for the detection and quantification of this compound have been described. While standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) would likely be applicable, no validated methods or research findings pertaining to this particular analyte were discovered. For comparison, a patent for producing tolperisone (B1682978) details an HPLC method for analyzing its precursor, 4-methylpropiophenone, but this method is not directly transferable.

Future Research Directions and Unaddressed Challenges in 4 Methoxy 2 Methylpropiophenone Studies

Development of Sustainable and Economically Viable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and cost-effective processes. For 4'-Methoxy-2'-methylpropiophenone, research should pivot towards green chemistry principles. nih.govfrontiersin.orgrsc.org

Sustainable Feedstocks and Catalysts: A significant area of future research lies in the catalytic valorization of biomass to produce aromatic ketones. mdpi.comscispace.comresearchgate.net Lignocellulosic biomass, rich in aromatic ethers, could serve as a renewable feedstock. scispace.comresearchgate.net The development of efficient catalysts, such as modified zeolites or metal-on-carbon systems, will be crucial for the conversion of biomass-derived precursors into valuable ketones like this compound. researchgate.netmdpi.com Furthermore, biocatalytic methods, employing enzymes like alcohol dehydrogenases or oxidases, offer a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.govgeorgiasouthern.edunih.govacsgcipr.org These enzymatic processes can operate under mild conditions and reduce the generation of hazardous waste. nih.govnih.gov

Energy-Efficient Synthesis Methods: The adoption of modern synthetic technologies can significantly improve the sustainability of ketone production. Flow chemistry, or continuous flow processing, offers enhanced safety, better heat and mass transfer, and simplified scale-up compared to traditional batch processes. chemanager-online.comnumberanalytics.comcinz.nzchemanager-online.comacs.org This can lead to higher yields, reduced waste, and lower energy consumption. numberanalytics.com Superheated flow chemistry, in particular, can dramatically increase reaction rates. acs.org Photocatalysis, using light to drive chemical reactions, represents another promising green approach, potentially allowing for the synthesis of aromatic ketones from carboxylic acids and alkenes under mild, deoxygenative conditions. nih.gov

Economic Viability: For any sustainable method to be adopted industrially, it must be economically competitive with existing petrochemical routes. ornl.govdmcbio.comresourcewise.com Techno-economic analyses will be essential to evaluate the feasibility of new synthetic pathways. dmcbio.comresearchgate.net Research should focus on developing robust and scalable processes that minimize costs associated with feedstocks, catalysts, and energy. ornl.govresearchgate.net

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond its established use as a synthetic intermediate, this compound possesses a scaffold ripe for the exploration of novel chemical transformations.

C-H Functionalization: A major frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. rsc.org For this compound, the aromatic ring presents multiple sites for C-H activation. Transition metal catalysis, for instance with rhodium(III) or ruthenium(II), could enable the introduction of various functional groups at the ortho-position to the ketone, a transformation that is difficult to achieve through classical methods. rsc.orgrsc.orgresearchgate.net This would open up new avenues for creating complex molecular architectures.

Unconventional Ketone Transformations: Recent advances have shown that the traditionally robust ketone group can be a handle for a variety of transformations. thieme-connect.com Aromatization-driven C-C bond activation is an emerging strategy where the ketone is converted in situ to a pre-aromatic intermediate, which then undergoes C-C bond cleavage. nih.gov Applying this to this compound could lead to deacylative reactions, allowing the propiophenone (B1677668) moiety to be replaced with other functional groups. nih.gov Another area of interest is the development of decarbonylative cross-coupling reactions, which would offer new ways to utilize the ketone as a synthetic linchpin. acs.org

Photochemical and Radical Reactions: The use of photoredox catalysis can unlock new reactivity patterns. thieme-connect.com Ketone-derived pro-aromatic reagents can be used in radical group transfer reactions, expanding the synthetic utility of the ketone functional group beyond its traditional role. thieme-connect.com

Expansion of Derivatization Strategies for Enhanced Functionality

Systematic derivatization of this compound is key to unlocking its potential in various applications. Future research should focus on developing a diverse library of derivatives by modifying its key functional features.

Ketone and α-Position Modifications: The ketone functionality is a prime site for derivatization. Biocatalytic approaches can be used for the asymmetric synthesis of α-hydroxy ketones, which are valuable chiral building blocks for pharmaceuticals. nih.gov The development of enzymes with broad substrate specificity will be crucial for this purpose. nih.gov Furthermore, modern catalytic methods can be employed for the enantioselective reduction of the ketone to produce chiral alcohols, which are important intermediates in drug synthesis. georgiasouthern.edu

Aromatic Ring Functionalization: Beyond C-H activation, the methoxy (B1213986) group on the aromatic ring can be a handle for further transformations. For example, demethylation to the corresponding phenol (B47542) would provide a new site for derivatization. ornl.gov

Protection-Free Synthesis: A key goal in green chemistry is to avoid the use of protecting groups, which adds steps and generates waste. libretexts.org Future research should aim to develop synthetic strategies for the derivatization of this compound that exploit the innate reactivity of its functional groups, thus avoiding protection-deprotection sequences. libretexts.org

Integration of Advanced Computational Modeling for Predictive Chemical Research

Computational chemistry and machine learning are poised to revolutionize chemical research by providing predictive power and accelerating discovery. acs.orgnips.cc

Predictive Modeling of Reactivity and Mechanisms: In silico tools can be used to model reaction mechanisms, such as the hydrolysis of ketals to ketones, and to predict the outcomes of chemical reactions. imperial.ac.ukacs.org For this compound, computational studies could help in understanding its reactivity in novel transformations and in designing experiments more efficiently. Machine learning models, trained on large datasets of chemical reactions, can predict reaction yields and identify optimal reaction conditions. researchgate.netacs.orgmit.edu

Rational Design of Functional Molecules: Molecular modeling can be used for the rational design of new molecules with desired properties. rsc.orgresearchgate.netanu.edu.au For example, computational screening could be used to design derivatives of this compound as high-performance photoinitiators for applications like 3D printing. rsc.orgresearchgate.netanu.edu.au By predicting properties such as light absorption, it is possible to tailor molecules for specific applications. rsc.orgresearchgate.net

Accelerating Catalyst and Biocatalyst Development: Computational methods can aid in the design of new catalysts for the synthesis and derivatization of this compound. acs.org In the realm of biocatalysis, in silico design can be used to engineer enzymes with improved activity and selectivity for specific substrates. frontiersin.org Machine learning can also be used to predict which enzymes are likely to be effective for a particular transformation, streamlining the development of biocatalytic processes. mit.edu

Emerging Applications and Interdisciplinary Research Opportunities for the Compound Class

The development of new synthetic methods and derivatization strategies for this compound will pave the way for its use in a variety of new and interdisciplinary fields.

Materials Science: Aromatic ketones are known to have applications in materials science, for instance as photoinitiators in polymerization reactions. rsc.orgresearchgate.net The development of new derivatives of this compound could lead to materials with novel optical or electronic properties. Their use in the formulation of photosensitive resins for 3D printing is a particularly promising area of research. rsc.org

Medicinal Chemistry: Ketones are a privileged scaffold in drug discovery, appearing in a wide range of therapeutics. numberanalytics.com Derivatives of this compound could serve as key intermediates in the synthesis of new pharmaceutical agents. numberanalytics.com For example, α-hydroxy ketone derivatives are found in a number of bioactive molecules, including antidepressants and antitumor antibiotics. nih.gov The development of a diverse library of derivatives would provide a valuable resource for screening for biological activity.

Agrochemicals: Aromatic compounds are widely used in the agrochemical industry. waseda.jp The development of efficient and sustainable methods for the synthesis and derivatization of this compound could lead to the discovery of new herbicides, pesticides, or plant growth regulators.

The future of research on this compound and its derivatives is bright. By embracing sustainable synthesis, exploring novel reactivity, expanding derivatization strategies, integrating computational tools, and seeking out new applications, the scientific community can unlock the full potential of this versatile class of molecules.

常见问题

Q. What are the primary synthetic routes for 4'-methoxy-2'-methylpropiophenone, and how do reaction conditions influence yield?

The synthesis of this compound typically involves Friedel-Crafts alkylation or Grignard reagent reactions . For example, propiophenone derivatives can undergo alkylation using methylating agents (e.g., methyl iodide) in the presence of Lewis acid catalysts like AlCl₃ to introduce substituents at specific positions . Reaction conditions such as temperature (e.g., 170–325°C gradients in GC-MS setups), solvent polarity, and catalyst loading significantly impact regioselectivity and yield. Optimizing stoichiometry and avoiding over-bromination (common in halogenation steps) are critical for high-purity outputs .

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- GC-MS : Used for volatile compound analysis with HP1-MS columns and He carrier gas (1.2 mL/min flow rate). Retention time locking (e.g., 9.258 min for tetracosane) ensures reproducibility .

- HPLC-TOF : Provides high-resolution mass data (Agilent 1260 Infinity system with Zorbax Eclipse XDB-C18 columns) for non-volatile impurities. Gradient elution (5–100% methanol) enhances separation .

- FT-IR/Raman Spectroscopy : Identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) and aromatic ring vibrations. Combined experimental and theoretical studies validate structural assignments .

Q. What are the key pharmaceutical applications of this compound, and how is it utilized in drug synthesis?

This compound serves as a pharmaceutical intermediate in synthesizing muscle relaxants (e.g., Tolperisone) and central nervous system drugs. Its methoxy and methyl groups enhance lipophilicity, aiding blood-brain barrier penetration. For example, it is a precursor in ephedrine synthesis, where stereochemical control during alkylation determines enantiomeric purity .

Advanced Research Questions

Q. How do brominated derivatives (e.g., 2-bromo-4-methylpropiophenone) differ in reactivity and application compared to this compound?

Bromination introduces electrophilic reactivity , enabling cross-coupling reactions (e.g., Suzuki-Miyaura). For instance, 2-bromo-4-methylpropiophenone (CAS 1451-82-7) participates in palladium-catalyzed reactions to form biaryl structures, critical in agrochemicals. The bromine atom at the ortho position increases steric hindrance, reducing unwanted byproducts in nucleophilic substitutions compared to methoxy-substituted analogs .

Q. What methodologies resolve contradictions in spectral data (e.g., IR/Raman) for this compound derivatives?

Discrepancies in vibrational spectra often arise from conformational isomerism or solvent effects. To address this:

Q. What are the challenges in optimizing electrochemical carboxylation of this compound for CO₂ fixation?

Key challenges include:

- Electrode Selection : Pt or carbon electrodes may cause over-reduction; Ag/AgCl reference electrodes improve potential control.

- Solvent Compatibility : Acetonitrile or DMF with tetrabutylammonium salts enhance conductivity but require anhydrous conditions to prevent side reactions.

- Product Isolation : Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is necessary to separate carboxylated products from unreacted starting material .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。